molecular formula C13H13N3O4S2 B11363440 Ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate

Ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11363440
M. Wt: 339.4 g/mol
InChI Key: IHPSCOOFCDVQGQ-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, an acetyl group, a methyl group, and a thiadiazole moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multiple steps. One common method involves the cyclization of carboethoxyhydrazone of ethyl 4-acetyl-5-methylfuran-2-carboxylate under the conditions of the Hurd–Mori reaction. This reaction produces ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate, which is then brominated with N-bromosuccinimide at the methyl group in the furan ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar thiophene derivatives often involves large-scale reactions using similar reagents and conditions as those used in laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiadiazole moiety may play a crucial role in binding to these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate: A precursor in the synthesis of the target compound.

    Thiophene derivatives: Compounds with similar thiophene rings and various substituents.

Uniqueness

Ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to the presence of both a thiophene ring and a thiadiazole moiety, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives.

Properties

Molecular Formula

C13H13N3O4S2

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-(thiadiazole-4-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C13H13N3O4S2/c1-4-20-13(19)9-6(2)10(7(3)17)22-12(9)14-11(18)8-5-21-16-15-8/h5H,4H2,1-3H3,(H,14,18)

InChI Key

IHPSCOOFCDVQGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CSN=N2

Origin of Product

United States

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